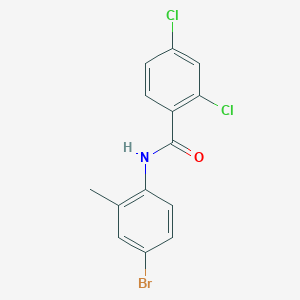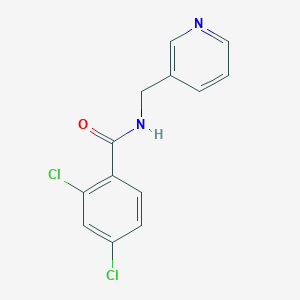![molecular formula C12H8ClF4N3O3S2 B448633 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE](/img/structure/B448633.png)
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is a complex organic compound with a molecular formula of C12H8ClF4N3O3S2 . This compound is notable for its unique structure, which includes a thiazole ring and multiple fluorine atoms, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of 2-chloro-2,3,3,3-tetrafluoropropionyl chloride with 4-(thiazol-2-ylsulfamoyl)aniline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and other functional groups can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiazole ring and fluorinated groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include:
2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigeration and as a solvent.
2-Chloro-2,3,3,3-tetrafluoropropyl methacrylate: Used in polymer synthesis.
2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride: Used in advanced material applications.
Compared to these compounds, 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is unique due to its combination of a thiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H8ClF4N3O3S2 |
|---|---|
Peso molecular |
417.8g/mol |
Nombre IUPAC |
2-chloro-2,3,3,3-tetrafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C12H8ClF4N3O3S2/c13-11(14,12(15,16)17)9(21)19-7-1-3-8(4-2-7)25(22,23)20-10-18-5-6-24-10/h1-6H,(H,18,20)(H,19,21) |
Clave InChI |
CXNGXCIPGWQSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(F)Cl)S(=O)(=O)NC2=NC=CS2 |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(F)Cl)S(=O)(=O)NC2=NC=CS2 |
Solubilidad |
48.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)


![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)



![2-(4-iodophenyl)-5-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B448569.png)


![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448575.png)
